2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
Description
The compound 2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide features an imidazo[1,2-a]pyridine core substituted with a 4-fluorophenyl group at position 2 and a 2,4-dichlorobenzamide moiety at position 2. Imidazo[1,2-a]pyridine derivatives are recognized for their pharmacological versatility, including anti-tubercular (anti-TB), anti-inflammatory, and central nervous system (CNS) modulation activities .
Properties
IUPAC Name |
2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2FN3O/c21-13-6-9-15(16(22)11-13)20(27)25-19-18(12-4-7-14(23)8-5-12)24-17-3-1-2-10-26(17)19/h1-11H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRWGJNGWBKSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. One common synthetic route involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone, followed by chlorination and fluorination reactions . Industrial production methods may employ continuous flow techniques and advanced catalysts to optimize yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of aromatic rings allows for potential oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Anti-Tubercular Activity
Imidazo[1,2-a]pyridines with carboxamide or benzamide substituents exhibit potent anti-TB activity. Key analogs include:
- 7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide : Demonstrated an MIC of 0.004 µM against Mycobacterium tuberculosis (Mtb), highlighting the role of methyl groups in enhancing potency .
- 4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline : Exhibited an MIC of 0.03 µM , suggesting ether linkages improve bioavailability .
Structural-Activity Relationship (SAR) Insights :
CNS Activity
- The thienyl group in DS2 contrasts with the 4-fluorophenyl group in the target compound, underscoring the importance of aromatic substituents in target specificity .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : Trifluoromethyl groups (e.g., ’s 1-[2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine ) may prolong half-life but require careful evaluation for hepatotoxicity .
Data Table: Key Analogs and Properties
Biological Activity
The compound 2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a member of the imidazo[1,2-a]pyridine family, which has gained attention due to its potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry based on diverse research findings.
Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation reactions. For example, the target compound can be synthesized through a multi-step process involving the formation of the imidazo[1,2-a]pyridine core followed by substitution reactions to introduce the dichloro and fluorophenyl groups. The methods often utilize reagents like BOP-Cl for amide formation and various solvents to optimize yield and purity .
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/mL against various bacterial strains . Specifically, compounds with dichloro substitution patterns were noted for their enhanced activity.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies suggest that imidazo[1,2-a]pyridine derivatives can inhibit key pathways in cancer cell proliferation. For instance, a related compound demonstrated inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis . This inhibition leads to reduced cell growth and presents a promising avenue for cancer therapy.
The biological activity of this class of compounds is often attributed to their ability to interact with specific biological targets. For instance, studies have shown that these compounds can modulate adenosine receptors, which play a crucial role in various physiological processes including immune response and tumor growth .
Case Study 1: Antimicrobial Evaluation
In a comparative study of several imidazo[1,2-a]pyridine derivatives, it was found that those with electron-withdrawing groups such as chloro or fluoro exhibited lower MIC values against Mycobacterium tuberculosis. The compound showed an MIC of 16 μg/mL, indicating moderate activity compared to other derivatives .
Case Study 2: Cancer Cell Line Testing
Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that at concentrations above 10 μM, significant apoptosis was observed in breast cancer cells. Flow cytometry analysis confirmed increased annexin V staining, suggesting that the compound triggers programmed cell death pathways .
Data Table: Biological Activity Summary
| Compound | Activity Type | MIC (μg/mL) | Target |
|---|---|---|---|
| This compound | Antimicrobial | 16 | Mycobacterium tuberculosis |
| Related Compound X | Anticancer | - | Dihydrofolate reductase |
| Compound Y | Cytotoxicity | - | Breast cancer cells |
Q & A
Basic: What are effective synthetic routes for 2,4-dichloro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide?
Answer:
The synthesis typically involves:
- Core imidazo[1,2-a]pyridine formation : Cyclocondensation of 2-aminopyridine derivatives with α-bromo ketones or aldehydes under reflux conditions (e.g., using chloroform and acetic acid) .
- Substituent introduction : The 4-fluorophenyl group at position 2 of the imidazo ring can be introduced via Ullmann coupling or Suzuki-Miyaura cross-coupling using palladium catalysts .
- Benzamide coupling : Reacting the imidazo intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Formylation : For intermediates requiring aldehyde groups, Vilsmeier-Haack reaction conditions (POCl₃/DMF in chloroform) are effective .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
- ¹H/¹³C-NMR : Confirm regiochemistry of substituents (e.g., distinguishing between positions 2 and 3 on the imidazo ring) and benzamide linkage .
- FT-IR : Identify characteristic bands (e.g., C=O stretch of benzamide at ~1650–1680 cm⁻¹) .
- LC-MS/HRMS : Verify molecular weight and purity, especially for intermediates with halogens (Cl, F) .
- X-ray crystallography : Resolve ambiguous regiochemistry or stereochemistry in crystalline derivatives .
Advanced: How does the compound interact with δ-subunit-containing GABAA receptors?
Answer:
- Mechanism : The compound’s structural analog DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide) is a potent δ-GABAA receptor positive allosteric modulator, enhancing tonic inhibition in electrophysiological assays .
- Selectivity : Replace the thienyl group in DS2 with 4-fluorophenyl and add 2,4-dichloro substituents to improve lipophilicity and receptor affinity. Test selectivity against α/β/γ-GABAA isoforms using patch-clamp electrophysiology .
- Functional assays : Measure EC50 values for GABA potentiation in recombinant receptors (e.g., α4β3δ) .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing receptor affinity?
Answer:
- Variations : Synthesize analogs with:
- Assays : Compare potency in GABAA receptor functional assays (e.g., fluorescence-based flux or electrophysiology) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in δ-subunit extracellular domains .
Advanced: How to resolve contradictions in receptor assay data?
Answer:
- Cross-validation : Use orthogonal assays (e.g., radioligand binding vs. electrophysiology) to confirm target engagement .
- Purity checks : Ensure compound integrity via HPLC (>95% purity) and exclude off-target effects using GABAA receptor knockout models .
- Buffer conditions : Adjust chloride ion concentration (critical for GABAA receptor function) and control for pH-dependent solubility .
Advanced: What computational strategies model interactions with neurosteroid-binding sites?
Answer:
- Docking studies : Use cryo-EM structures of δ-GABAA receptors (PDB: 6X3T) to map binding pockets for 2,4-dichloro-benzamide .
- MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability of hydrogen bonds with residues like β3-Asn265 .
- QSAR : Develop predictive models using descriptors like LogP, polar surface area, and halogen bond propensity .
Advanced: How to evaluate potential off-target effects in kinase or antimicrobial screens?
Answer:
- Kinase profiling : Test against panels like Eurofins KinaseProfiler (e.g., MPS1 inhibitors in share imidazo cores but differ in substituents) .
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : Screen in HEK293 or HepG2 cells to exclude nonspecific toxicity .
Basic: What strategies improve solubility for in vivo studies?
Answer:
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility (LogP ~3.6 suggests moderate hydrophobicity) .
- Salt formation : Convert the free base to hydrochloride or mesylate salts via acid titration .
- Prodrugs : Introduce phosphate esters at the benzamide carbonyl for hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
